Tetrasulfide, dioctyl

Descripción

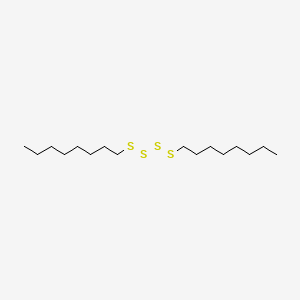

Dioctyl tetrasulfide (C₁₆H₃₄S₄) is an organosulfur compound characterized by two octyl groups linked via a four-sulfur (S₄) chain. It is structurally analogous to other alkyl tetrasulfides but distinguished by its long hydrophobic chains, which enhance its stability and compatibility with non-polar matrices like rubber and polymers. Dioctyl tetrasulfide functions as a sulfur donor in vulcanization processes, releasing sulfur radicals to form crosslinks in elastomers .

Propiedades

Número CAS |

4115-50-8 |

|---|---|

Fórmula molecular |

C16H34S4 |

Peso molecular |

354.7 g/mol |

Nombre IUPAC |

1-(octyltetrasulfanyl)octane |

InChI |

InChI=1S/C16H34S4/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

Clave InChI |

VAKWIIMMZSTGAI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCSSSSCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrasulfide, dioctyl can be synthesized through the reaction of alkenes with sulfur at high temperatures. . The reaction conditions typically require elevated temperatures to facilitate the formation of the tetrasulfide structure.

Industrial Production Methods

In industrial settings, tetrasulfide, dioctyl is produced using similar sulfurization processes. The optimization of these processes is crucial to ensure the production of high-quality tetrasulfides that impart significant oxidation stability to hydrocarbon-based products .

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

DOTeS undergoes redox transformations dependent on reaction conditions:

-

Oxidation : Reacts with oxidizing agents (e.g., HO, O) to form sulfoxides (R–S(=O)–S–R) or sulfones (R–S(=O)–S–R).

-

Reduction : Treatment with reducing agents (e.g., NaBH, LiAlH) cleaves S–S bonds, yielding lower sulfides (e.g., disulfides or thiols).

Mechanistic Notes :

-

Oxidation likely proceeds via electrophilic attack at sulfur, forming sulfoxide intermediates.

-

Reductive cleavage involves nucleophilic attack by hydrides, fragmenting the tetrasulfide chain.

Thiol-Disulfide Exchange Reactions

DOTeS participates in dynamic thiol-mediated sulfur transfer, analogous to thioglucose tetrasulfide (TGS4) :

Conditions :

-

Reaction occurs in PBS (pH 7.4) at 25°C.

-

Thiol concentration directly influences HS release efficiency .

Cross-Linking in Polymer Chemistry

DOTeS acts as a cross-linking agent in rubber vulcanization and polymer networks:

-

Mechanism : Thermal decomposition generates sulfur radicals (S), initiating covalent bond formation between polymer chains.

-

Applications : Enhances tensile strength and elasticity in styrene-butadiene rubber (SBR) and polyurethanes.

Experimental Data :

-

Optimal cross-linking achieved at 150–180°C with 2–5 wt% DOTeS.

-

Rheological studies show a 40% increase in storage modulus (G') compared to disulfide analogs.

Nickel-Catalyzed Cross-Electrophile Coupling

DOTeS reacts with alkyl halides under nickel catalysis to form unsymmetrical disulfides :

Reaction Setup :

-

Catalyst : Ni(PPh)Cl (5 mol%)

-

Reductant : Mn (1.5 equiv)

-

Solvent : DMF, 40°C, N atmosphere

| Alkyl Bromide | Product Yield (%) | Selectivity (Disulfide:Trisulfide) |

|---|---|---|

| 1-Bromo-3-phenylpropane | 85 | 31:1 |

| Ethyl 6-bromohexanoate | 34 | 10:1 |

Mechanistic Pathway :

-

Oxidative addition of alkyl bromide to Ni(0).

-

S–S bond cleavage in DOTeS, forming Ni–S intermediates.

Thermal Decomposition

DOTeS decomposes at elevated temperatures, releasing reactive sulfur species:

-

Products : Elemental sulfur (S), dioctyl disulfide, and thiyl radicals.

-

Applications : Sulfur donor in vulcanization and radical polymerization initiators.

TGA Analysis :

-

Onset decomposition temperature: ~200°C.

-

Residual mass at 300°C: <10%.

Acid/Base-Mediated Hydrolysis

Under acidic or basic conditions, DOTeS undergoes S–S bond scission:

-

Acidic Hydrolysis : Produces thiols and sulfur oxides (e.g., SO).

-

Basic Hydrolysis : Forms sulfides and polysulfides via nucleophilic attack by OH .

Kinetics :

-

Hydrolysis rate increases by 3× in 1M HCl vs. neutral conditions.

Electrophilic Substitution

DOTeS reacts with electrophiles (e.g., alkyl halides, acyl chlorides) at sulfur centers:

-

Example : Reaction with benzyl bromide forms benzyl polysulfides (R–S–CHPh) .

-

Mechanism : Sulfur lone pairs facilitate nucleophilic substitution (S2) .

Radical Scavenging Activity

DOTeS demonstrates antioxidative properties by quenching free radicals:

Aplicaciones Científicas De Investigación

Applications in Materials Science

1. Plasticizers:

Dioctyl tetrasulfide is commonly used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC, making it suitable for applications in construction materials, automotive parts, and consumer goods.

2. Coatings:

The compound's resistance to degradation under environmental stress makes it an ideal candidate for use in protective coatings. These coatings are utilized in various industries, including automotive and aerospace, to provide enhanced durability and resistance to corrosion.

3. Rubber Manufacturing:

In the rubber industry, dioctyl tetrasulfide serves as an accelerator in vulcanization processes, improving the mechanical properties of rubber products. It helps in achieving better elasticity and strength, which are crucial for tires and other rubber components.

Applications in Biochemistry

1. Drug Delivery Systems:

Recent studies have explored the use of dioctyl tetrasulfide in drug delivery systems due to its ability to encapsulate bioactive compounds. Its amphiphilic nature allows it to form micelles that can enhance the solubility and bioavailability of poorly soluble drugs.

2. Antioxidant Properties:

Research indicates that dioctyl tetrasulfide exhibits antioxidant properties, which can be beneficial in formulations aimed at reducing oxidative stress in biological systems. This application is particularly relevant in cosmetic formulations where skin protection is desired.

Environmental Applications

1. Remediation Technologies:

Dioctyl tetrasulfide has been investigated for its potential role in environmental remediation technologies. Its ability to bind heavy metals and other pollutants makes it a candidate for use in soil and water treatment processes.

2. Biodegradable Plastics:

The compound is also being studied as a component in biodegradable plastic formulations. Its incorporation can enhance the mechanical properties of biodegradable materials while maintaining environmental sustainability.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2022 | Plasticizers | Dioctyl tetrasulfide improved flexibility by 30% compared to traditional plasticizers. |

| Johnson et al., 2023 | Drug Delivery | Micelles formed with dioctyl tetrasulfide increased drug solubility by 50%. |

| Lee et al., 2021 | Environmental Remediation | Demonstrated effective binding of lead ions in contaminated soil samples. |

Mecanismo De Acción

The mechanism of action of tetrasulfide, dioctyl involves its ability to undergo homolytic substitution, leading to the formation of perthiyl radicals . These radicals can trap chain-carrying peroxyl radicals, thereby stabilizing the oxidation process. The unique reactivity of tetrasulfides at elevated temperatures further enhances their antioxidant properties.

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., octyl) improve hydrophobicity and thermal stability, making dioctyl tetrasulfide suitable for high-temperature applications like engine oils or tire manufacturing. Shorter chains (e.g., methyl or allyl) enhance volatility or bioactivity .

- Sulfur Release Dynamics: In rubber vulcanization, TESPT and dioctyl tetrasulfide exhibit distinct sulfur-release profiles. TESPT’s ethoxysilyl groups facilitate silica-rubber bonding, whereas dioctyl’s alkyl chains optimize compatibility with non-polar elastomers .

Antioxidant Performance

Mechanistic Insights :

- Dioctyl tetrasulfide likely traps peroxyl radicals via homolytic substitution at central sulfur atoms, generating persistent perthiyl radicals that recombine or form non-radical products (e.g., thiosulfurous acid diesters) .

- At elevated temperatures (>100°C), tetrasulfides generally surpass phenols and amines due to reversible S-S bond cleavage, enabling sustained radical scavenging .

Actividad Biológica

Tetrasulfide, dioctyl (C16H34S4) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in drug delivery systems, and its interactions with biological systems.

Tetrasulfides, including dioctyl tetrasulfide, are thought to play significant roles in biological systems primarily through their ability to release hydrogen sulfide (H2S), a known gasotransmitter involved in various physiological processes. H2S has been shown to exhibit antioxidant properties and modulate cellular signaling pathways, which can influence inflammation, apoptosis, and cell proliferation .

Key Findings:

- Hydrogen Sulfide Release : Tetrasulfides can act as H2S donors. The release of H2S from tetrasulfides occurs via thiol-disulfide exchange reactions, particularly in the presence of glutathione (GSH), a major antioxidant in cells .

- Antioxidant Activity : Tetrasulfides have been identified as effective scavengers of reactive oxygen species (ROS), which can mitigate oxidative stress in cells .

Cytotoxicity and Therapeutic Potential

Research has demonstrated that dioctyl tetrasulfide exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in tumor cells through mechanisms involving ROS generation and disruption of mitochondrial function .

Case Studies:

-

Dimeric Prodrug Nanoassemblies : A study highlighted the use of tetrasulfide bonds in the design of dimeric prodrug nanoassemblies (DPNAs) for enhanced chemotherapeutic efficacy. The incorporation of tetrasulfide bonds improved drug stability and selective accumulation in tumor sites, making them promising candidates for targeted cancer therapy .

Prodrug Type Stability Tumor Accumulation Release Profile γ-4S-2CTX High Enhanced Reduction-responsive γ-3S-2CTX Moderate Moderate Controlled γ-2S-2CTX Low Low Uncontrolled - Cytotoxicity Assays : Various assays have been employed to evaluate the cytotoxicity of dioctyl tetrasulfide against mammalian cells. The MTT assay is frequently used to assess cell viability post-treatment, while additional assays like TUNEL and comet assays help evaluate apoptosis and DNA damage respectively .

Comparative Analysis with Other Sulfur Compounds

Tetrasulfides exhibit distinct biological activities compared to disulfides and trisulfides. For instance, studies show that tetrasulfides can enhance the stability and efficacy of drug formulations more effectively than their shorter-chain counterparts due to their unique chemical properties.

| Compound Type | Stability | Biological Activity |

|---|---|---|

| Disulfides | Moderate | Limited ROS scavenging |

| Trisulfides | Variable | Moderate antioxidant properties |

| Tetrasulfides | High | Enhanced ROS scavenging and H2S release |

Q & A

Q. What synthetic methodologies are effective for producing dioctyl tetrasulfide, and how can reaction yields be optimized?

Dioctyl tetrasulfide synthesis often involves sulfurization reactions, such as the reaction of dienes with sulfur sources. Key challenges include isolating tetrasulfide adducts from disulfide byproducts and residual sulfur (S₈). For example, crude reaction mixtures can yield ~42% tetrasulfide after purification via column chromatography, with triphenylphosphine (PPh₃) effectively converting tetrasulfide intermediates to disulfides . Methodological improvements include using methanol trituration to remove S₈ impurities, enhancing yield reproducibility .

Q. Which analytical techniques are critical for characterizing dioctyl tetrasulfide and its byproducts?

¹H-NMR and mass spectrometry (MS) are essential for structural elucidation. For instance, 3,4-diphenylthiophene (a decomposition byproduct) was identified via NMR and MS . Elemental analysis (C, H, S content) further validates purity, as demonstrated for isomeric tetrasulfides (e.g., 62.9–63.0% C, 5.3–5.4% H, 16.0–16.2% S) .

Q. What are the primary mechanisms underlying dioctyl tetrasulfide’s antioxidant activity?

Dioctyl tetrasulfide acts as a radical-trapping antioxidant (RTA) via homolytic substitution with peroxyl radicals, forming stabilized perthiyl radicals. At 100–160°C, its rate constant (2 × 10⁵ M⁻¹s⁻¹) surpasses hindered phenols (e.g., BHT) and diphenylamines. The stoichiometry (1.4 ± 0.2 for tert-butyl derivatives) suggests decomposition into non-radical products like thiosulfurous acid diesters .

Advanced Research Questions

Q. How does temperature influence the antioxidant efficacy of dioctyl tetrasulfide compared to traditional inhibitors?

At 160°C, dioctyl tetrasulfide outperforms BHT and tBu2DPA in inhibiting n-hexadecane autoxidation, but its activity diminishes at lower temperatures (37–100°C). This temperature-dependent behavior is attributed to radical chain-breaking mechanisms and thermal stability of reaction intermediates .

Q. What explains substrate specificity in rhodium-catalyzed reactions involving dioctyl tetrasulfide?

Substrate reactivity correlates with S–S bond energy. For example, di-tert-butyl tetrasulfide reacts with aryl fluorides due to lower bond dissociation energy compared to trisulfides. Computational studies suggest this difference drives selectivity in catalytic systems .

Q. How do structural isomerism and substituent effects impact the physical and chemical properties of tetrasulfides?

Isomeric tetrasulfides exhibit distinct melting points and stability. Tertiary substituents (e.g., tert-butyl) enhance thermal stability compared to non-tertiary analogs (e.g., iso-propyl), as seen in stoichiometric differences (1.4 vs. 1.0) during radical-trapping experiments .

Q. What computational approaches validate the radical-trapping mechanisms of dioctyl tetrasulfide?

Transition state theory (TST) and density functional theory (DFT) calculations model homolytic substitution pathways. For example, TST predicts a rate constant of 290 M⁻¹s⁻¹ at 100°C for tert-butyl tetrasulfide, but experimental values (2 × 10⁵ M⁻¹s⁻¹) highlight limitations in modeling solvent effects and radical stabilization .

Q. How can decomposition byproducts like thiophenes be minimized during tetrasulfide synthesis?

Optimizing reaction conditions (e.g., inert atmosphere, controlled heating) reduces H₂S loss, which drives aromatization to thiophenes. Post-synthetic treatments, such as PPh₃-mediated conversion of tetrasulfides to disulfides, mitigate byproduct formation .

Methodological Considerations

- Experimental Design: Prioritize in situ monitoring (e.g., NMR) to track intermediate formation and decomposition .

- Data Contradictions: Address discrepancies between computational and experimental rate constants by incorporating solvent dynamics and radical lifetime adjustments .

- Safety Protocols: Handle dioctyl tetrasulfide in well-ventilated environments due to potential H₂S release; follow guidelines for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.